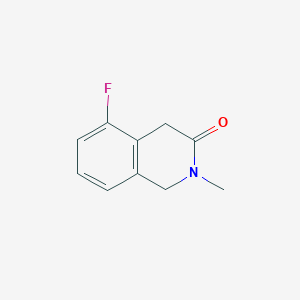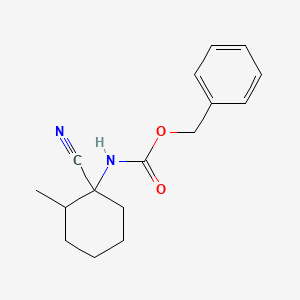![molecular formula C14H9IN2O2 B6350859 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-83-7](/img/structure/B6350859.png)
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine” is a complex organic molecule. The “2H-1,3-Benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a type of aromatic ether . The “imidazo[1,2-a]pyridine” part indicates a fused ring structure consisting of an imidazole ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the position of the iodine atom and the nature of the imidazo[1,2-a]pyridine group. The benzodioxole group might undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Heterocyclic Chemistry and Coordination Compounds
Research into compounds containing heterocyclic elements such as pyridine, imidazole, and benzodioxol units has highlighted their versatile applications in the synthesis of coordination compounds and their significant properties. These include spectroscopic characteristics, structures, magnetic properties, and both biological and electrochemical activities. The study by Boča et al. (2011) provides a comprehensive review of the chemistry and properties of related heterocyclic compounds, indicating potential research avenues for compounds like "2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine" in coordination chemistry and material science Boča et al., 2011.
Optoelectronic Materials
The incorporation of heterocyclic fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. Compounds with structural elements similar to the queried compound have been utilized in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This is due to their electroluminescent properties and potential for use in nonlinear optical materials and colorimetric pH sensors Lipunova et al., 2018.
Biological and Medicinal Applications
Compounds with pyrimidine and related heterocyclic scaffolds have been explored for their biological and medicinal applications. They serve as exquisite sensing materials and possess a range of biological and medicinal applications, including acting as optical sensors. The ability of these compounds to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes and suggests potential research directions for "this compound" in biological sensing and medicinal chemistry Jindal & Kaur, 2021.
Mécanisme D'action
Target of Action
The compound 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, also known as 2-(Benzo[d][1,3]dioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, is a complex molecule that has been designed based on the activity of indoles against various cancer cell lines . The primary target of this compound is microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
This compound interacts with its targets, the microtubules, and modulates their assembly. It achieves this by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules, it disrupts the normal function of these structures, which are crucial for cell division. This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in acute lymphoblastic leukemia (CCRF-CEM) cancer cells . This leads to a reduction in the proliferation of these cancer cells.
Analyse Biochimique
Biochemical Properties
It is known that benzodioxole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes . This suggests that 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine may interact with these enzymes, potentially influencing biochemical reactions involving prostaglandins .
Cellular Effects
Preliminary studies suggest that benzodioxole derivatives can exhibit cytotoxic activity against certain cancer cell lines . Therefore, it is possible that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other benzodioxole derivatives, it is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMCVPQKZJBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)